6β,17-Norethindrone Diacetate
Description
Properties
Molecular Formula |
C₂₄H₃₀O₄ |
|---|---|
Molecular Weight |
382.49 |
Synonyms |
(6β,17α)-17-(Acetyloxy)-6-acetyl-19-norpregn-4-en-20-yn-3-one; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6β,17 Norethindrone Diacetate
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 6β,17-Norethindrone Diacetate, the analysis begins by disconnecting the two acetate (B1210297) esters.
Step 1: Disconnection of Acetyl Groups: The two acetyl groups at the C-6β and C-17 positions are the first logical disconnections. These can be retrosynthetically removed via ester hydrolysis, leading to the key intermediate, 6β,17-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one , also known as 6β-Hydroxy Norethindrone (B1679910) clearsynth.com.
Step 2: Disconnection of the 6β-Hydroxyl Group: The next disconnection involves the removal of the 6β-hydroxyl group. This points to Norethindrone (also known as norethisterone) as the principal precursor wikipedia.org. Norethindrone is a well-established synthetic progestin and serves as a readily available starting material for this synthesis.
Step 3: Norethindrone Precursors: Norethindrone itself can be synthesized from more fundamental steroid building blocks. Common industrial starting materials include estradiol (B170435) 3-methyl ether or estr-4-ene-3,17-dione (bolandione) wikipedia.org. The synthesis involves key steps such as Birch reduction of the aromatic A-ring followed by oxidation and ethynylation at the C-17 position wikipedia.org.
This analysis identifies Norethindrone or Norethindrone Acetate as the most practical key precursors for the synthesis of this compound. The primary synthetic challenges are the stereoselective introduction of the hydroxyl group at the C-6β position and the subsequent diacetylation.
A simplified retrosynthetic pathway for this compound, identifying Norethindrone as the key precursor.Stereoselective and Regioselective Synthesis Strategies
Achieving the correct spatial orientation of functional groups is paramount in steroid synthesis. The formation of this compound requires specific strategies to ensure the acetoxy group is introduced at the C-6 position with beta stereochemistry.
The introduction of the 6β-acetoxy group is a two-step process: stereoselective hydroxylation followed by acetylation.
Chemical Hydroxylation: Direct chemical hydroxylation of the C-6 position of a Δ⁴-3-keto steroid like norethindrone is challenging. However, a common strategy involves the formation of a Δ³,⁵-dienol intermediate. The enol ether or enol acetate can then be oxidized. For instance, autoxidation of 3,5-dien-3-ol ethers has been shown to be a viable route to 6β-hydroxy-4-en-3-ones acs.org. A more modern approach involves the dirhodium-catalyzed oxidation of a 3,5-diene precursor with an oxidizing agent like tert-butylhydroperoxide, which can effectively synthesize 6β-hydroxy androgens nih.gov. This method offers a potential route to 6β-hydroxy norethindrone from a diene precursor derived from norethindrone.
Microbial Hydroxylation: A highly stereoselective method for introducing the 6β-hydroxyl group is through microbial biotransformation. Certain fungi are known to possess hydroxylase enzymes (specifically Cytochrome P450 monooxygenases) that can introduce hydroxyl groups at specific positions on the steroid nucleus with high precision researchgate.netasm.org. Fungi such as Rhizopus arrhizus are well-documented for their ability to perform 6β-hydroxylation on Δ⁴-3-keto steroids researchgate.netresearchgate.net. Studies have shown that fermentation of norethindrone with various fungi can yield 6β,17β-dihydroxy-19-nor-17α-pregna-4-en-20-yn-3-one (6β-hydroxy norethindrone) researchgate.net.
Once the 6β-hydroxy norethindrone intermediate is obtained, the final step is the acetylation of the two hydroxyl groups at the C-6 and C-17 positions. This can be accomplished using standard esterification methods. A common procedure involves reacting the diol with an acetylating agent such as acetic anhydride in the presence of a base like pyridine . Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.
Alternatively, the synthesis can start from Norethindrone Acetate , where the C-17 hydroxyl is already protected as an acetate ester. In this case, the synthetic sequence would be:
Stereoselective 6β-hydroxylation of Norethindrone Acetate to yield 6β-Hydroxy Norethindrone Acetate esschemco.com.
Selective acetylation of the remaining C-6β hydroxyl group to form the final diacetate product.
This latter pathway may be advantageous as it involves the acetylation of a less sterically hindered secondary alcohol (C-6β) without affecting the existing tertiary ester at C-17.
Novel Synthetic Routes and Reaction Optimizations
Modern organic synthesis seeks to improve efficiency, selectivity, and sustainability. Biocatalysis and advanced chemical techniques offer powerful tools for optimizing the synthesis of complex molecules like this compound.
Biotransformation provides an efficient and highly selective alternative to traditional chemical methods for steroid modification. The use of whole-cell microorganisms or isolated enzymes can lead to the formation of specific hydroxylated derivatives that are difficult to obtain through chemical synthesis rsc.orgpjbt.org.
The biotransformation of norethindrone and its derivatives has been extensively studied. Fungi are particularly adept at performing stereoselective hydroxylations. For example, a review of norethisterone biotransformation highlighted that various fungi, including Fusarium lateritium and Rhizopus arrhizus, produce the 6β-hydroxy metabolite researchgate.net.
A notable study on Ethynodiol (B195179) Diacetate , a related progestin, demonstrated that incubation with the fungus Cunninghamella elegans yielded three new hydroxylated compounds, including 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol nih.govorientjchem.org. This demonstrates the enzymatic capability to introduce a 6β-hydroxyl group onto a di-acetylated steroid scaffold, providing a direct biocatalytic route to a precursor of the target molecule. Plant cell cultures, such as those from Ocimum basilicum (basil), have also been used, although they tend to promote hydrolysis and oxidation rather than direct hydroxylation of the steroid core rsc.orgnih.gov.
The table below summarizes key biocatalytic transformations relevant to the synthesis of 6β-hydroxylated norethindrone analogs.
| Substrate | Biocatalyst (Microorganism) | Key Product(s) | Transformation Type | Reference |
|---|---|---|---|---|
| Norethindrone | Rhizopus arrhizus | 6β-Hydroxy Norethindrone | Stereoselective 6β-Hydroxylation | researchgate.netresearchgate.net |
| Ethynodiol Diacetate | Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | Stereoselective 6β-Hydroxylation | nih.govorientjchem.org |
| Androst-4-ene-3,17-dione | Rhizopus arrhizus | 6β-hydroxyandrost-4-ene-3,17-dione | Stereoselective 6β-Hydroxylation | researchgate.net |
| Etonogestrel | Cunninghamella blakesleeana | 6β-hydroxy-etonogestrel | Stereoselective 6β-Hydroxylation | researchgate.net |
| Testosterone (B1683101) | Thanatephorus cucumeris (recombinant P450) | 6β-Hydroxytestosterone & 7β-Hydroxytestosterone | Hydroxylation | asm.org |
Recent advances in organic synthesis offer promising avenues for the production of steroid derivatives. While specific applications to this compound are not widely published, the principles can be readily applied.
One prime example is the use of transition metal catalysis for C-H activation and oxidation. As mentioned, the synthesis of 6β-hydroxy androgens has been achieved using a dirhodium-catalyzed oxidation of a 3,5-diene steroid precursor nih.gov. This method represents a significant advancement over older, less selective oxidation techniques and could be adapted for the large-scale synthesis of the 6β-hydroxy norethindrone intermediate.
Other modern techniques that could optimize the synthesis include:
Flow Chemistry: Conducting reactions in continuous flow reactors can improve reaction control, enhance safety, and facilitate scaling up. The precise control over temperature and reaction time is particularly beneficial for sensitive reactions like stereoselective oxidations.
Organocatalysis: The use of small organic molecules as catalysts can offer alternative, metal-free pathways for key transformations, potentially improving the environmental profile of the synthesis.
Chemoenzymatic Synthesis: This approach combines the best of both worlds, using chemical reactions for robust bond formations and enzymatic steps for highly selective transformations, such as the critical 6β-hydroxylation step. This hybrid strategy is often the most efficient path to complex, chiral molecules.
Synthesis of Structurally Related Analogs and Impurities for Research Purposes
The preparation of structurally related analogs and process impurities is essential for their use as reference materials in analytical testing and research. These standards allow for the accurate identification and quantification of byproducts that may arise during the synthesis or storage of the main compound.
Key analogs of norethindrone acetate (NA) include derivatives substituted at the C-6 position, such as 6-hydroxy and 6-keto variants. These compounds are often formed through oxidative pathways and can be synthesized for research and reference purposes.
A common method for preparing these derivatives involves the oxidation of a norethindrone acetate intermediate. nih.govresearchgate.net Specifically, the 3,5-dienol acetate derivative of NA can be used as a starting material. nih.gov Oxidation of this intermediate leads to the formation of 6α-hydroxy, 6β-hydroxy, and 6-keto norethindrone acetate. nih.gov The 6-hydroxy norethindrone acetate can then serve as an intermediate for the synthesis of 6-oxo norethindrone acetate, which is also known as 6-keto norethindrone acetate. synzeal.com These synthesized compounds are critical for use as standards in the quality control of norethindrone acetate production. synzeal.comcleanchemlab.com
| Derivative | Common Name | Precursor | Synthetic Step |
| 6α/β-Hydroxy Norethindrone Acetate | Norethindrone Acetate Impurity F (for 6β) synthinkchemicals.com | 3,5-Dienol acetate of NA | Oxidation nih.gov |
| 6-Keto Norethindrone Acetate | Norethindrone Acetate 6-Oxo Impurity synzeal.com | 6-Hydroxy Norethindrone Acetate | Oxidation researchgate.net |
During the synthesis of norethindrone derivatives, various byproducts can be formed. One significant impurity is 17-desethynyl norethindrone diacetate, identified in the European Pharmacopoeia as Norethindrone Acetate EP Impurity E. synthinkchemicals.comsynthinkchemicals.comcymitquimica.com This compound is characterized by the replacement of the ethynyl (B1212043) group at the C-17 position with an acetyl group.
The synthesis of this and other byproducts for use as analytical standards is a key aspect of process chemistry. synthinkchemicals.com While specific multi-step synthetic routes are proprietary, the formation of such impurities is often related to side reactions of key intermediates or degradation of the final product. The availability of these compounds through custom synthesis allows analytical chemists to develop methods for their detection and control in the final drug substance. synthinkchemicals.comdaicelpharmastandards.com
| Impurity | Chemical Name | Common Designation |
| 17-Desethynyl Norethindrone Diacetate | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate lgcstandards.com | Norethindrone Acetate EP Impurity E synthinkchemicals.com |
| 6-Hydroxy Norethindrone Acetate | (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one esschemco.com | Norethindrone Acetate EP Impurity F synthinkchemicals.com |
| 6-Keto Norethindrone Acetate | 3,6-Dioxo-19-nor-17α-pregn-4-en-20-yn-17-yl acetate synzeal.com | Norethindrone Acetate EP Impurity G synzeal.com |
Advanced Characterization Techniques for Synthetic Products
Once synthesized, the structural identity and purity of these norethindrone derivatives must be confirmed using advanced analytical techniques. This process is vital for their validation as reference standards.
Spectroscopic methods are indispensable for the structural elucidation of complex organic molecules like steroid derivatives. A combination of techniques is typically employed to provide a comprehensive characterization. daicelpharmastandards.comconicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the precise chemical structure. daicelpharmastandards.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR, often supplemented by techniques like DEPT, reveals the carbon skeleton. daicelpharmastandards.com Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, which is crucial for confirming the identity of isomers and impurities where subtle structural differences exist. conicet.gov.ar
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. daicelpharmastandards.cominnovareacademics.in When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive tool for identifying trace impurities. innovareacademics.inresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. daicelpharmastandards.com For instance, the spectra of norethindrone derivatives would show characteristic absorption bands for carbonyl (C=O) groups (ketones and esters), alkynyl (C≡C) groups, and hydroxyl (O-H) groups, where applicable. nih.gov
Ultraviolet (UV) Spectroscopy: UV spectroscopy is useful for characterizing compounds with chromophores, such as the α,β-unsaturated ketone system present in the A-ring of norethindrone and its derivatives. japsonline.com The wavelength of maximum absorbance (λmax) can help confirm the integrity of this part of the steroid structure. A typical detection wavelength for analysis is around 245 nm. japsonline.com
Chromatographic techniques are the standard for assessing the purity of synthesized compounds and separating different isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing norethindrone acetate and its related substances. innovareacademics.injapsonline.comresearchgate.net A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like acetic acid. japsonline.com
Purity Assessment: By running a sample through an HPLC system, impurities can be separated from the main compound, appearing as distinct peaks in the chromatogram. The area of these peaks is proportional to their concentration, allowing for the quantification of purity and the level of specific impurities. innovareacademics.in
Isomeric Separation: HPLC is also critical for separating isomers, such as the α and β epimers of 6-hydroxy norethindrone acetate. The precise conditions of the mobile phase, column, and temperature can be optimized to achieve resolution between these closely related compounds, which is essential for isomeric assessment. tsijournals.com The validation of these HPLC methods ensures they are accurate, precise, and robust for their intended purpose. japsonline.comtsijournals.com
Molecular and Cellular Mechanisms of Action Preclinical Focus
Ligand-Receptor Interactions and Binding Affinity Profiling
The biological activity of 6β,17-Norethindrone Diacetate is primarily determined by its binding affinity and functional activity at various steroid hormone receptors. Preclinical studies have characterized these interactions, providing a molecular basis for its effects. The chemical structure of a progestin is a key determinant of its relative binding affinity for these receptors. nih.gov
Progesterone (B1679170) Receptor (PR) Binding and Agonist/Antagonist Activity
Norethindrone (B1679910) and its acetate (B1210297) form interact with the progesterone receptor (PR) through competitive inhibition. nih.gov Studies have shown that norethindrone acetate's binding affinity for the progestin receptor is about one-tenth that of norethindrone and progesterone. nih.gov Specifically, norethindrone and norethindrone acetate compete for the progesterone receptor with reported inhibition constants (Ki) of 6.8 nM and 72 nM, respectively. nih.gov This interaction is crucial for its primary progestogenic effects. The binding of norethindrone to the PR ligand binding pocket induces specific conformational changes. rcsb.org Despite these alterations, the critical interactions necessary for establishing an active receptor conformation are maintained. rcsb.org
Table 1: Progesterone Receptor Binding Affinity
| Compound | Inhibition Constant (Ki) | Relative Binding Affinity |
|---|---|---|
| Norethindrone | 6.8 nM nih.gov | High |
| Norethindrone Acetate | 72 nM nih.gov | Moderate |
| Progesterone | Not explicitly stated, but used as a reference for high affinity nih.gov | High |
Androgen Receptor (AR) Interactions
Synthetic progestins, particularly those derived from 19-nortestosterone like norethindrone, are known to interact with the androgen receptor (AR). bioscientifica.comresearchgate.net The chemical structure of the progestin plays a significant role in its binding affinity to the AR. nih.gov While specific binding affinity data for this compound is not detailed in the provided results, its parent compound, norethisterone, is recognized to have androgenic activity. researchgate.net This is attributed to the removal of the carbon-19 from ethisterone, which shifts the primary hormonal effect from androgenic to progestogenic without eliminating oral activity. bioscientifica.com The androgenic potential of such compounds is a subject of ongoing research. researchgate.net
Estrogen Receptor (ER) and Other Nuclear Receptor Modulation
Progestins can also exhibit some level of interaction with the estrogen receptor (ER). Studies on norethindrone and norethindrone acetate have shown that they can inhibit the binding of estradiol (B170435) to the estrogenic receptor by 8-12%. nih.gov This interaction at the estradiol-binding site was calculated to have a Ki value of 0.5-0.8 μM. nih.gov It is important to note that most progestins have the potential to interact with various steroid receptors, including the ER, based on their chemical structure. bioscientifica.combioscientifica.com
Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Assessment
The interaction of progestins with the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is also a key aspect of their preclinical profile. bioscientifica.combioscientifica.com While specific binding data for this compound at the GR and MR were not found in the search results, the general principle is that structural similarities between steroid hormones can lead to cross-reactivity with their respective receptors. conicet.gov.ar For instance, the MR has a high affinity for both mineralocorticoids and glucocorticoids. wikipedia.org The presence of enzymes like 11β-hydroxysteroid dehydrogenase 2 in certain tissues helps to confer specificity by inactivating glucocorticoids. wikipedia.org The interplay between GR and MR can be complex, with evidence suggesting that GR co-expression can potentiate MR-mediated transcription. biorxiv.org
Downstream Signaling Pathways and Gene Expression Modulation
The binding of a steroid ligand to its receptor initiates a cascade of events leading to the regulation of gene expression. This process is fundamental to the physiological effects of compounds like this compound.
Transcriptional Regulation by Receptor-Ligand Complexes
Upon binding of a ligand, the steroid receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. wikipedia.org This binding can either activate or repress gene transcription, a process that is highly complex and can be influenced by various co-activators and co-repressors. kup.atpressbooks.pub The regulation of gene expression is a critical mechanism for conserving cellular energy and space. pressbooks.pub The specific genes regulated by the this compound-receptor complex would determine its ultimate cellular and physiological effects. Malfunctions in this intricate process of gene expression regulation can lead to various diseases. pressbooks.pub
Cellular Effects in In Vitro Models for Mechanistic Insight
In vitro models, particularly using cell lines, provide a controlled environment to dissect the specific cellular effects of compounds like this compound.
Impact on Cell Proliferation and Differentiation Pathways
The effect of progestins on cell proliferation is a key area of investigation, especially in the context of hormone-sensitive cancers. Studies using the MCF-7 breast cancer cell line, which is estrogen receptor-positive (ER+), have provided valuable insights.
Some synthetic progestins derived from 19-nortestosterone, such as norethindrone, have been shown to stimulate the growth of ER+ MCF-7 cells. nih.gov This proliferative effect was found to be more potent than that of norgestrel (B7790687). nih.gov Importantly, this growth stimulation was blocked by antiestrogens, suggesting that the proliferative action is mediated through the estrogen receptor. nih.gov
Research has demonstrated that norethindrone's stimulatory effects on cell proliferation are mediated via the estrogen receptor, not the progesterone receptor. iarc.fr This is supported by the observation that norethindrone did not stimulate the growth of estrogen receptor-negative human breast cancer cell lines. iarc.fr
Table 1: Effect of Norethindrone on Breast Cancer Cell Proliferation
| Cell Line | Estrogen Receptor Status | Effect of Norethindrone | Reference |
| MCF-7 | Positive (ER+) | Stimulates proliferation | nih.gov |
| T47DA18 | Positive (ER+) | Stimulates proliferation | nih.gov |
| MDA-MB-231 | Negative (ER-) | No stimulation | nih.gov |
| BT-20 | Negative (ER-) | No stimulation | nih.gov |
| T47DC4 | Negative (ER-) | No stimulation | nih.gov |
The differentiation of immune cells, such as T helper 17 (Th17) cells, is a complex process influenced by various factors. nih.gov While direct evidence linking this compound to Th17 differentiation is scarce, the broader class of steroid hormones can modulate immune responses.
Modulation of Cellular Apoptosis and Survival Pathways
The balance between cell proliferation and apoptosis (programmed cell death) is critical for tissue homeostasis. Progestins can influence this balance, and their effects can vary depending on the cell type and the specific compound.
In a study comparing norethisterone (NET) and medroxyprogesterone (B1676146) acetate (MPA), NET was found to have a neutral effect on the ratio of apoptosis to proliferation in normal human breast epithelial cells (MCF10A). nih.gov In contrast, MPA stimulated this ratio. nih.gov However, in cancerous breast cells (HCC1500 and MCF-7), both NET and MPA could partly reverse the reduction in the apoptosis to proliferation ratio induced by growth factors and estradiol, with MPA showing a more pronounced effect. nih.gov This suggests that in pre-existing cancerous cells, both progestogens may partly inhibit mitosis. nih.gov
Glucocorticoids, another class of steroid hormones, are known to inhibit neutrophil apoptosis. drugbank.comdrugbank.com Medroxyprogesterone acetate has been shown to induce p53-dependent apoptosis in certain cancer cell lines. drugbank.com
Specific Enzyme Modulation at a Cellular Level
The metabolism of this compound and its parent compounds involves several steroidogenic enzymes. The activity of these enzymes can significantly influence the biological effects of the compound.
Norethindrone is metabolized by cytochrome P450 enzymes, hydroxysteroid dehydrogenases (HSDs), and reductases. nih.gov The metabolism of norethindrone is similar to that of testosterone (B1683101) and primarily involves the reduction of the Δ4 double bond to form 5α- and 5β-dihydronorethisterone. wikipedia.org This is followed by the reduction of the C3 keto group to create four isomers of 3,5-tetrahydronorethisterone. wikipedia.org These transformations are catalyzed by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases. wikipedia.org
The enzyme 5α-reductase is considered a rate-limiting step in the metabolism of norethindrone derivatives. researchgate.net The presence of substituents at certain positions on the steroid skeleton can inhibit this reduction. researchgate.net
Table 2: Key Enzymes in Norethindrone Metabolism
| Enzyme | Function | Reference |
| Cytochrome P450 | Hepatic metabolism | nih.gov |
| 5α-Reductase | Reduction of the Δ4 double bond | wikipedia.org |
| 5β-Reductase | Reduction of the Δ4 double bond | wikipedia.org |
| 3α-Hydroxysteroid Dehydrogenase | Reduction of the C3 keto group | wikipedia.org |
| 3β-Hydroxysteroid Dehydrogenase | Reduction of the C3 keto group | wikipedia.org |
Biochemical Metabolism and Biotransformation Pathways
Enzymatic Hydrolysis of Acetate (B1210297) Groups
The initial and critical step in the metabolism of 6β,17-Norethindrone Diacetate is the cleavage of its two acetate groups. This process, known as deacetylation, is a prerequisite for the subsequent metabolic transformations of the steroid nucleus.
Esterases are a class of hydrolase enzymes that play a fundamental role in the metabolism of ester-containing compounds. nih.govresearchgate.net In the case of progestin esters like norethindrone (B1679910) acetate, these enzymes catalyze the hydrolysis of the ester bonds. nih.govnih.gov Upon oral administration, norethindrone acetate is rapidly and extensively hydrolyzed by esterases present in the gut and liver during first-pass metabolism. nih.govmedcraveebooks.com This enzymatic action efficiently converts the prodrug into its biologically active form, norethindrone. nih.govdrugbank.com
The enzymatic hydrolysis of this compound results in the removal of the acetate moieties at the C6β and C17 positions. The primary and most significant deacetylated metabolite is norethindrone (also known as norethisterone). nih.govdrugbank.com The conversion is so efficient that norethindrone becomes the main circulating compound responsible for the progestogenic effects. clinicaltrials.gov Further metabolism then proceeds on the norethindrone molecule itself.
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme Class | Specific Enzyme (Example) | Metabolic Pathway | Function |
| Hydrolases | Esterases | Enzymatic Hydrolysis | Cleavage of acetate groups to form norethindrone. nih.govnih.gov |
| Oxidoreductases | Cytochrome P450 | Oxidative Metabolism | Hydroxylation of the steroid ring system. nih.govnih.gov |
| Oxidoreductases | 5α-Reductase | Reductive Pathways | Reduction of the A-ring of the steroid nucleus. medcraveebooks.com |
Oxidative Metabolism and Hydroxylation Patterns
Following deacetylation to norethindrone, the steroid molecule undergoes extensive oxidative metabolism, primarily through hydroxylation reactions. These reactions introduce hydroxyl groups at various positions on the steroid ring, a common pathway for steroid biotransformation. mdpi.com
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the oxidative metabolism of a vast number of xenobiotics, including steroids. mdpi.comresearchgate.net Specifically, CYP3A4 is the principal isoform responsible for the metabolism of norethindrone. nih.govnih.gov Studies have shown that inhibitors of CYP3A4 can significantly reduce the biotransformation of norethindrone, confirming the enzyme's crucial role. nih.gov While CYP3A4 is the major contributor, other isoforms like CYP2C19 may also be involved to a lesser extent. nih.gov
The CYP-mediated oxidation of norethindrone results in a variety of hydroxylated metabolites. The specific positions on the steroid nucleus where hydroxylation occurs define the "hydroxylation pattern." researcher.lifescienceopen.com Research has identified several key hydroxylated derivatives of norethindrone.
Commonly identified metabolites include:
6β-Hydroxynorethindrone : This metabolite is a significant product of the oxidative process. nih.govnih.gov
6α-Hydroxynorethindrone : The stereoisomer of the 6β-hydroxy metabolite has also been identified. nih.govresearchgate.net
10β-Hydroxynorethindrone : Hydroxylation at the C10 position is another observed metabolic pathway. nih.gov
1α-Hydroxynorethindrone : This is another site for enzymatic hydroxylation. nih.gov
In addition to hydroxylation, oxidation can also lead to the formation of keto-metabolites, such as 6-keto norethindrone. nih.govresearchgate.net
Table 2: Identified Metabolites of this compound
| Metabolic Pathway | Parent Compound | Metabolite Name | Chemical Alteration |
| Deacetylation | This compound | Norethindrone | Removal of two acetate groups. nih.govdrugbank.com |
| Hydroxylation | Norethindrone | 6α-Hydroxynorethindrone | Addition of -OH group at C6α. nih.govresearchgate.net |
| Hydroxylation | Norethindrone | 6β-Hydroxynorethindrone | Addition of -OH group at C6β. nih.govnih.gov |
| Hydroxylation | Norethindrone | 10β-Hydroxynorethindrone | Addition of -OH group at C10β. nih.gov |
| Reduction | Norethindrone | 5α-Dihydronorethisterone | Reduction of A-ring double bond. medcraveebooks.com |
| Reduction | Norethindrone | 3β,5α-Tetrahydronorethisterone | Reduction of A-ring ketone and double bond. medcraveebooks.comresearchgate.net |
Reductive Pathways in Steroid Ring Systems
In parallel with oxidative metabolism, the norethindrone molecule also undergoes significant reductive transformations, particularly within its A-ring. Both levonorgestrel (B1675169) and norethindrone undergo extensive reduction of the alpha, beta-unsaturated ketone in ring A. nih.govdrugbank.com This pathway is a major route for the metabolism of many steroid hormones.
The primary reductive pathway involves the reduction of the Δ4-3-keto group in the A-ring of the steroid. This leads to the formation of dihydro- and tetrahydro- metabolites. Key reductive metabolites include 5α-dihydro-norethisterone and 3β,5α-tetrahydro-norethisterone. medcraveebooks.comresearchgate.net These reduced metabolites are generally less biologically active and are subsequently prepared for elimination from the body. Following these reductive and oxidative steps, the metabolites are typically conjugated with sulfate (B86663) or glucuronic acid to increase their water solubility and facilitate their excretion in urine and feces. nih.govdrugs.com The majority of circulating metabolites are sulfates, while urinary metabolites are predominantly glucuronides. drugbank.comnih.gov
A-Ring Reduction by 5α-/5β-Reductases
A primary metabolic route for norethindrone involves the reduction of the A-ring of the steroid nucleus. This reaction is catalyzed by 5α- and 5β-reductase enzymes. nih.gov The reduction of the double bond between carbons 4 and 5 results in the formation of dihydro- and subsequently tetrahydro- metabolites. nih.govresearchgate.net
The primary products of this reduction are 5α-dihydronorethisterone and 5β-dihydronorethisterone. nih.govresearchgate.net Further reduction leads to various tetrahydronorethisterone isomers. researchgate.net The stereochemistry of this reduction is significant, as the resulting metabolites can have different biological activities. The 5α-reduced metabolites, such as 5α-dihydronorethisterone, appear to retain some biological activity, whereas the 5β-reduced metabolites are generally considered inactive. nih.gov This bioconversion to A-ring reduced derivatives results in a loss of progestational activity but can lead to the acquisition of other hormonal activities. nih.gov
| Enzyme Family | Action | Key Metabolites |
| 5α-Reductase | Reduction of the C4-C5 double bond | 5α-dihydronorethisterone, 3α,5α-tetrahydronorethisterone, 3β,5α-tetrahydronorethisterone nih.govnih.gov |
| 5β-Reductase | Reduction of the C4-C5 double bond | 5β-dihydronorethisterone, 3α,5β-tetrahydronorethisterone, 3β,5β-tetrahydronorethisterone nih.govresearchgate.net |
3α-/3β-Hydroxysteroid Dehydrogenase Activity
Following the initial A-ring reduction, the resulting dihydro-metabolites undergo further transformation by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). nih.gov These enzymes catalyze the reversible conversion of a keto group at the C-3 position to a hydroxyl group, producing various tetrahydro-metabolites. researchgate.net
For instance, 5α-dihydronorethisterone is further metabolized by 3α-HSD to form 3α,5α-tetrahydronorethisterone. researchgate.net The combined action of 5α-reductase and 3α-HSD has been shown to be a major metabolic pathway in various tissues, leading to 3α,5α-tetrahydronorethisterone as a significant metabolite. researchgate.net The 3β,5α-tetrahydro derivatives are also formed and have been noted for their potential to interact with estrogen receptors. nih.gov Hydroxysteroid dehydrogenases are a family of oxidoreductases that are essential for the biosynthesis and metabolism of all steroid hormones. wikipedia.orgresearchgate.net
| Enzyme Family | Action on A-Ring Reduced Metabolites | Resulting Metabolites |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduces the 3-keto group to a 3α-hydroxyl group | 3α,5α-tetrahydronorethisterone, 3α,5β-tetrahydronorethisterone researchgate.net |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduces the 3-keto group to a 3β-hydroxyl group | 3β,5α-tetrahydronorethisterone, 3β,5β-tetrahydronorethisterone nih.govnih.gov |
Conjugation Reactions
After the Phase I modifications, such as A-ring reduction, norethindrone and its metabolites undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous, polar molecules to the steroid, which significantly increases its water solubility and facilitates its elimination from the body, typically via urine or bile. nih.govresearchgate.net The primary conjugation pathways for norethindrone metabolites are glucuronidation and sulfation. nih.gov
Glucuronidation Pathways
Glucuronidation is a major Phase II metabolic pathway for norethindrone. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to hydroxyl groups on the steroid metabolites. nih.govquizlet.com The resulting glucuronide conjugates are highly water-soluble and are the predominant form of metabolites found in the urine. nih.gov
Sulfation Pathways
Sulfation is another critical conjugation pathway for norethindrone metabolites. nih.gov This reaction is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid. nih.govquizlet.com Sulfate conjugates are the most abundant metabolites of norethindrone found in plasma. nih.gov Notably, a disulfate conjugate of 3α,5α-tetrahydronorethisterone has been identified as a major metabolite in plasma. nih.gov
Comparative Biotransformation Studies in Different Biological Systems
In Vitro Hepatic Microsomal and Cytosolic Studies
In vitro studies using rat liver microsomes have provided significant insights into the metabolic activation of norethindrone. nih.gov Research has shown that norethindrone can be metabolically activated by the cytochrome P-450 system within hepatic microsomes to form a reactive intermediate. nih.gov This process is dependent on the presence of oxygen and NADPH. nih.gov
One study demonstrated that a small percentage (approximately 2%) of tritium-labeled norethindrone was irreversibly bound to microsomal proteins during incubation. nih.gov This binding suggests the formation of a chemically reactive metabolite. The proposed mechanism involves the bioactivation of norethindrone to norethisterone-4,5-epoxide, a reactive intermediate catalyzed by the microsomal mixed-function oxidase, cytochrome P-450. nih.gov The addition of substances with free sulfhydryl groups, like glutathione, was found to diminish this protein binding, indicating that the reactive intermediate can be detoxified through conjugation. nih.gov
| Parameter | Observation in Rat Liver Microsomes |
| Enzyme System | Cytochrome P-450 nih.gov |
| Cofactors | Oxygen, NADPH nih.gov |
| Proposed Intermediate | Norethisterone-4,5-epoxide nih.gov |
| Outcome | Irreversible binding to microsomal proteins nih.gov |
| Inhibition | Carbon monoxide, Glutathione nih.gov |
Microbial and Plant Cell Culture Biotransformations
The biotransformation of steroids using microbial and plant cell cultures serves as an effective method for producing novel metabolites, often with high stereoselectivity. nih.gov While direct studies on this compound are not extensively documented, research on analogous compounds like the semi-synthetic steroid ethynodiol (B195179) diacetate provides significant insight into these processes.
Biotransformation of ethynodiol diacetate with the fungus Cunninghamella elegans and plant cell suspension cultures of Ocimum basilicum and Azadirachta indica has been reported for the first time, yielding several new hydroxylated compounds. nih.gov This demonstrates the capacity of these biological systems to modify steroid diacetate structures. The process with Cunninghamella elegans, for example, resulted in three novel hydroxylated metabolites and one known metabolite, highlighting the utility of microbial transformation for creating a library of new steroids. nih.gov Such biotransformations typically involve reactions like hydroxylations, oxidations, and reductions, catalyzed by specific enzymes within the cells. researchgate.net
Table 1: Metabolites of Ethynodiol Diacetate from Biotransformation with Cunninghamella elegans
| Metabolite Name | Chemical Characterization | Status |
|---|---|---|
| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | Hydroxylated at C-6α | New Compound nih.gov |
| 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | Hydroxylated at C-6β | New Compound nih.gov |
| 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol | Hydroxylated at C-10β | New Compound nih.gov |
| 17α-ethynyl-17β-acetoxyestr-4-en-3-one | Known metabolite | Known Compound nih.gov |
Animal Model Metabolism (e.g., rat uterus, vagina, aorta tissue studies for enzyme activity)
The metabolism of norethindrone (also known as norethisterone), the active form of its acetate esters, has been investigated in target tissues using animal models. Studies on the rat uterus, vagina, and aorta have demonstrated the presence of specific steroid-metabolizing enzymes, indicating that these tissues can locally alter the activity of progestogens. researchgate.net
Research using radiolabeled progesterone (B1679170) confirmed the activity of 20α-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase in the rat uterus and vagina, with lesser activity in the aorta. researchgate.net When radiolabeled norethindrone was studied, the combined action of 5α-reductase and 3α-hydroxysteroid dehydrogenase resulted in the formation of 3α-OH,5α-H-norethisterone as the primary metabolite in these tissues. researchgate.net This conversion signifies substantial local metabolism of norethindrone. The extent of this metabolism varied by tissue, being most prominent in the vagina, followed by the uterus, and was minimal in the aorta. researchgate.net
Table 2: Formation of 3α-OH,5α-H-Norethisterone in Rat Tissues
| Tissue | Percentage of Metabolite Formed (%) |
|---|---|
| Vagina | 37.1 researchgate.net |
| Uterus | 26.9 researchgate.net |
| Aorta | 1.4 researchgate.net |
Interestingly, studies on norethindrone derivatives with substituents at the 7α- and 11-positions showed that these modifications significantly inhibited 5α-reduction, indicating that the structural characteristics of the steroid are crucial for its metabolism by these enzymes. researchgate.net
Metabolic Profiles of this compound and Its Precursors/Analogs
Norethindrone acetate (NEA) is a prodrug that undergoes rapid and extensive biotransformation. Upon oral administration, it is quickly converted to its active form, norethindrone (NE), during intestinal and hepatic first-pass metabolism. medcraveebooks.com The metabolism of NE is characterized primarily by the reduction of the A-ring, followed by conjugation. medcraveebooks.comnih.gov
The principal metabolic pathway involves the reduction of the A-ring to produce metabolites such as 5α-dihydro-norethisterone and 3β,5α-tetrahydro-NE. medcraveebooks.com These reduced metabolites then undergo extensive conjugation with sulfates and glucuronides. nih.gov The resulting metabolic profile shows that the majority of metabolites found in the circulation are sulfates, while glucuronides are the predominant form excreted in the urine. nih.govnih.gov
Specifically, the major metabolites identified in plasma are a disulfate conjugate of 3α,5α-tetrahydronorethisterone and a monosulfate conjugate of 3α,5β-tetrahydronorethisterone. nih.gov In urine, the primary metabolites consist of glucuronide and/or sulfate conjugates of 3α,5β-tetrahydronorethisterone. nih.gov A lesser degree of metabolism also occurs via the cytochrome P450 enzyme system. nih.gov
Table 3: Major Metabolites of Norethindrone and Their Conjugate Forms
| Parent Compound | Primary Metabolite | Further Reduced Metabolites | Predominant Location / Conjugate Form |
|---|---|---|---|
| Norethindrone Acetate (NEA) | Norethindrone (NE) | - | Active form after first-pass metabolism medcraveebooks.com |
| Norethindrone (NE) | 5α-dihydro-norethisterone | - | Principal A-ring reduced metabolite medcraveebooks.com |
| 3α,5α-tetrahydronorethisterone | - | Plasma (as disulfate conjugate) nih.gov | |
| - | Urine (as glucuronide/sulfate conjugates) nih.gov | ||
| 3α,5β-tetrahydronorethisterone | - | Plasma (as monosulfate conjugate) and Urine nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of 6β-Acetoxyl Moiety on Biological Activity and Selectivity
This steric hindrance can affect how the molecule docks into the ligand-binding pocket of steroid receptors, potentially altering its affinity and selectivity for the progesterone (B1679170) receptor (PR) over other steroid receptors like the androgen (AR), glucocorticoid (GR), or mineralocorticoid (MR) receptors. For instance, modifications in this region are known to impact metabolic pathways, particularly by hindering A-ring reduction, a common route of steroid metabolism. researchgate.net The specific impact of a 6β-acetoxyl group would be expected to alter receptor interaction and could potentially fine-tune the progestogenic versus androgenic activity profile of the parent compound.
Role of 17-Acetate Group in Receptor Binding and Metabolism
The 17-acetate group in norethindrone (B1679910) acetate (B1210297) (and by extension, in 6β,17-Norethindrone Diacetate) primarily serves as a prodrug moiety. Norethindrone acetate is the acetate ester of norethindrone, with the esterification occurring at the 17β-hydroxyl group. nih.gov Upon oral administration, this acetate group is rapidly hydrolyzed during first-pass metabolism in the intestine and liver, converting norethindrone acetate into its active form, norethindrone. medcraveebooks.com
The primary role of the 17-acetate is therefore to enhance the oral bioavailability and modify the pharmacokinetic profile of the drug. nih.gov By masking the polar 17β-hydroxyl group, the acetate ester increases the lipophilicity of the molecule, which can improve its absorption. The active compound, norethindrone, is what ultimately binds to and activates progesterone receptors in target tissues. nih.gov The metabolism of norethindrone itself involves the reduction of the A-ring to form metabolites like 5α-dihydro- and 3β,5α-tetrahydro-norethindrone. medcraveebooks.com
| Structural Feature | Primary Role | Effect | Metabolic Fate |
|---|---|---|---|
| 17-Acetate Ester | Prodrug Moiety | Increases lipophilicity and enhances oral bioavailability. | Rapidly hydrolyzed to the active 17β-hydroxyl compound (norethindrone) during first-pass metabolism. medcraveebooks.com |
Impact of Ethynyl (B1212043) Group at C-17 on Steroid Recognition and Activity
The presence of a 17α-ethynyl group is a hallmark of many synthetic progestins, including norethindrone, and is critical to its biological activity. nih.gov This structural feature confers several key properties:
Oral Activity : The ethynyl group sterically hinders the enzymatic oxidation of the 17β-hydroxyl group to a 17-keto group. This metabolic inactivation is a rapid process for many natural steroids, and its prevention by the ethynyl group makes compounds like norethindrone orally active. medcraveebooks.com
Progestogenic Potency : The ethynyl substitution significantly enhances progestational activity. Norethindrone exhibits a progesterone receptor binding and transactivation activity that is approximately twofold greater than that of endogenous progesterone. researchgate.net
Receptor Selectivity : The combination of removing the C-19 methyl group (making it a 19-nortestosterone derivative) and adding the 17α-ethynyl group shifts the activity profile from androgenic to predominantly progestational. researchgate.netnih.gov While some residual androgenic activity remains, it is significantly reduced compared to testosterone (B1683101). medcraveebooks.com
The rigid, rod-like structure of the ethynyl group plays a crucial role in the proper positioning of the steroid within the progesterone receptor's ligand-binding pocket, facilitating the conformational changes required for receptor activation.
Conformational Analysis and Stereochemical Impact on Biological Interactions
For norethindrone acetate, it has been hypothesized that when bound to the androgen receptor (AR), it adopts a conformation similar to that of dihydrotestosterone (B1667394) (DHT). medcraveebooks.com This conformational similarity could explain the compound's residual androgenic effects. The stereochemistry at each chiral center is critical; for instance, the levorotatory isomer of norgestrel (B7790687) (levonorgestrel) contains all the biological activity, while the dextrorotatory isomer is inactive. wikipedia.org The specific spatial arrangement of the functional groups on this compound, including the β-orientation of the C-6 substituent and the α-orientation of the C-17 ethynyl group, precisely governs its interaction with target receptors and metabolic enzymes.
Design and Synthesis of Novel Analogs for SAR Probing
The rational design and synthesis of novel analogs are fundamental to probing the structure-activity relationships of a lead compound. nih.govmdpi.com By systematically modifying different parts of the this compound molecule, researchers can identify which regions are critical for activity, selectivity, and metabolic stability.
Substitutions at other positions on the steroid nucleus, such as C-7 and C-11, have been explored to enhance or modify biological activity.
C-7 Position : The introduction of a 7α-methyl group to norethisterone was found to prevent 5α-reduction, a key metabolic pathway. researchgate.net However, this modification also led to a tenfold to twentyfold increase in androgenic activity and a slight decrease in progestagenic activity. researchgate.net This highlights the sensitive interplay between structure and function, where blocking metabolism at one site can enhance activity at an off-target receptor.
C-11 Position : The C-11 position is another site for potential modification. While not directly studied for norethindrone in the provided context, research on other steroids has shown that structural changes at C-11 can lead to dramatic changes in kinetic constants for enzyme interactions, suggesting that this position is important for substrate function. nih.gov Introducing substituents at C-11 could modulate receptor affinity and selectivity.
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| C-17α | Ethynyl | Confers oral activity and enhances progestogenic potency. | researchgate.netmedcraveebooks.com |
| C-17β | Acetate | Acts as a prodrug to improve oral bioavailability. | nih.govmedcraveebooks.com |
| C-7α | Methyl | Prevents 5α-reduction, but increases androgenic activity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. kg.ac.rs In the context of steroid hormones like this compound, QSAR models are instrumental in predicting their mechanism of action, particularly their binding affinity to hormonal receptors such as the progesterone receptor (PR). nih.gov
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. kg.ac.rs By identifying specific molecular descriptors that correlate with a biological response, researchers can build predictive models. These models can then be used to forecast the activity of novel compounds, guide the synthesis of more potent and selective molecules, and provide insights into the molecular mechanisms of interaction between a ligand and its receptor. nih.govresearchgate.net
For progestogenic compounds, QSAR studies often focus on elucidating the structural requirements for high-affinity binding to the progesterone receptor. acs.org The process involves several key steps:
Data Set Selection : A diverse set of steroid molecules with known binding affinities to the progesterone receptor is compiled. acs.org This data set should ideally span several orders of magnitude in activity to build a robust model. acs.org
Descriptor Calculation : A wide range of molecular descriptors for each compound in the data set are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. kg.ac.rsunicamp.br
Model Development and Validation : Statistical methods are employed to identify the descriptors that have the most significant correlation with biological activity. kg.ac.rs Techniques such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and more advanced machine learning methods like Genetic Neural Networks (GNN) are used to construct the QSAR model. kg.ac.rsnih.gov The predictive power of the model is then rigorously validated using internal and external test sets of compounds. nih.gov
Research on progestins has shown that substituents at key positions on the steroid scaffold, such as positions 11 and 17, are critical for progesterone receptor binding. acs.org QSAR models have successfully quantified the influence of these substituents. For instance, models have revealed that electronic properties, described by partial charge-based descriptors, are a primary feature governing the binding activity of these steroid compounds. kg.ac.rs
While a specific QSAR model exclusively for this compound is not prominently available in the literature, its mechanistic properties can be predicted by incorporating it into larger QSAR studies of progestogenic steroids. The descriptors for this compound would be calculated and its predicted activity would be based on models built from a training set of structurally related progestins.
Below is an interactive, hypothetical data table illustrating the types of molecular descriptors and biological activity data that would be used in a QSAR study of progestins, including a representative entry for this compound.
Table 1: Hypothetical QSAR Data for a Series of Progestogenic Steroids This table is for illustrative purposes and contains hypothetical data.
By analyzing such datasets, a QSAR equation can be derived, for example:
Log(RBA) = c0 + c1(LogP) + c2(Partial Charge at C17) - c3*(H-Bond Donors)
In this hypothetical equation, c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could predict the progesterone receptor binding affinity of this compound and other new compounds, thereby providing a mechanistic prediction of their progestogenic activity. These predictive models are a cornerstone of rational molecular design in drug discovery. nih.gov
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography stands as the cornerstone for the analysis of 6β,17-Norethindrone Diacetate, providing the necessary resolution to separate it from related compounds and complex matrix components.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the content of this compound, often considered as a related substance or impurity of Norethindrone (B1679910) Acetate (B1210297). synthinkchemicals.comsynzeal.com The development of a stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products. ijpsjournal.com
Method development typically involves a reversed-phase approach, which is well-suited for the analysis of steroid compounds. researchgate.net Researchers have developed and validated gradient reversed-phase liquid chromatographic (RP-LC) methods for the quantitative determination of norethindrone and its related substances. researchgate.netsphinxsai.com These methods are validated according to the International Conference on Harmonization (ICH) guidelines, ensuring parameters such as specificity, linearity, accuracy, precision, and robustness are met. longdom.orgresearchgate.net Specificity is confirmed by the absence of interference from excipients or degradation products at the retention time of the analyte. researchgate.net Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to demonstrate the method's stability-indicating capability. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Supelco Ascentis Express C-18 (4.6 x 150mm, 2.7µm) |
| Mobile Phase A | Milli Q water:acetonitrile (B52724):tetrahydrofuran (40:30:30 v/v/v) |
| Mobile Phase B | Acetonitrile:Milli Q water:tetrahydrofuran (40:30:30 v/v/v) |
| Elution | Gradient |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 256 nm |
| Injection Volume | 100 µL |
Validation of such methods yields critical data on their performance. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are established to ensure the method is sensitive enough for its intended purpose. researchgate.net
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 for the compound and its impurities |
| Accuracy (% Recovery) | Typically in the range of 94.9% – 105.9% |
| Precision (% RSD) | < 5.0% for system precision |
| LOD | 0.001% to 0.015% for impurities |
| LOQ | 0.003% to 0.05% for impurities |
Data in tables are compiled and representative of methods described in sources. researchgate.netsphinxsai.comresearchgate.net
Gas Chromatography (GC), particularly when coupled with a mass-selective detector (GC-MS), serves as a powerful tool for the analysis of steroid derivatives in biological matrices. nih.gov For a compound like this compound, GC applications in a research setting could include pharmacokinetic studies to quantify the compound and its metabolites in plasma or urine.
A typical GC-MS method involves extraction of the analyte from the biological matrix, followed by derivatization to increase its volatility and thermal stability. nih.gov For instance, a method developed for the related compound norethisterone acetate involved extraction into an organic solvent and conversion into pentafluoropropionyl derivatives. nih.gov These derivatives were then analyzed by GC-MS, monitoring specific mass-to-charge ratios (m/z) for the analyte and an internal standard to ensure accurate quantification. nih.gov Such a method demonstrates high sensitivity, with the capability to measure concentrations in the low ng/mL range. nih.gov In some cases, GC may also be employed for purity estimations when other standard methods are not suitable. synthinkchemicals.com
The molecular structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. The "6β" designation specifies the orientation of the acetate group at the 6th position. Chiral chromatography is the definitive technique for separating these stereoisomers and determining the enantiomeric or diastereomeric purity of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. sigmaaldrich.comresearchgate.net Cyclodextrin-based columns are a common type of CSP used for this purpose. researchgate.net The separation is influenced by factors such as the composition of the mobile phase (e.g., the type and concentration of organic modifier) and the column temperature, which affect the interactions between the analyte and the stationary phase. researchgate.netdocumentsdelivered.com While specific applications of chiral chromatography for this compound are not widely published, the principles of the technique are fundamental for ensuring the correct stereochemical configuration of the compound, which is critical in pharmaceutical research.
Mass Spectrometry (MS) Applications for Identification and Metabolite Profiling
Mass spectrometry is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. synthinkchemicals.com It provides detailed molecular weight and fragmentation information.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for analyzing complex biological samples. nih.gov This technique is ideal for trace analysis of this compound and for identifying its biotransformation products in metabolic studies. sciex.com
In an LC-MS/MS workflow, the compound is first separated from the matrix by LC and then ionized, typically using electrospray ionization (ESI). nih.gov The resulting precursor ion, which corresponds to the molecular weight of the analyte, is selected in the first mass spectrometer. It is then fragmented, and the resulting product ions are analyzed in the second mass spectrometer. This process provides a highly specific fragmentation pattern that can be used for structural confirmation and unambiguous identification of metabolites. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of metabolites at very low concentrations. sciex.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements. sciex.com This capability allows for the determination of the elemental composition of an unknown compound or metabolite from its exact mass. mdpi.com
In the context of researching this compound, HRMS is invaluable for metabolite profiling studies where the structures of the metabolites are unknown. By comparing the accurate mass of a potential metabolite with calculated elemental compositions, researchers can confidently propose its chemical formula. sciex.com This reduces ambiguity and provides strong evidence for structural elucidation, often without the need to synthesize authentic reference standards for every potential metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships, which is crucial for confirming the compound's identity and stereochemistry. For a compound designated as a reference standard, comprehensive NMR data, including ¹H-NMR, is a fundamental component of its Certificate of Analysis to verify its structure and purity. synthinkchemicals.comsynthinkchemicals.com
To fully characterize this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides initial information on the number of different types of protons and their immediate electronic environment. The chemical shifts, integration (proton count), and splitting patterns (coupling constants) help to piece together molecular fragments. For this compound, specific signals corresponding to the acetyl groups, the steroid backbone, and the ethynyl (B1212043) group would be expected. Carbon-13 (¹³C) NMR complements this by showing the number of unique carbon environments, distinguishing between methyl, methylene, methine, and quaternary carbons.
2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are vital for assembling the molecular structure and confirming stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the spin systems within the steroid rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule, such as linking the acetyl groups to their respective positions on the steroid frame.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is particularly powerful. It identifies protons that are close in space, even if they are not directly bonded. This is critical for confirming the β-orientation of the acetyl group at the C6 position by observing spatial correlations to nearby axial protons of the steroid core.
Through the combined interpretation of these NMR datasets, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.gov For enantiomerically pure compounds like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of all stereogenic centers. nih.govsoton.ac.uk
The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. soton.ac.uk For determining absolute configuration, the phenomenon of anomalous dispersion is utilized, which requires the presence of atoms that scatter X-rays with a significant phase shift. thieme-connect.de
The crystal structure of this compound would reveal:
Absolute Configuration: Unambiguous confirmation of the spatial arrangement of substituents at each chiral center in the steroid nucleus, including the C6 and C17 positions.
Molecular Conformation: The precise shape of the molecule in the solid state, including the conformation of the steroid rings (e.g., chair, boat) and the orientation of the two acetate groups. This solid-state structure is the ultimate reference for the compound's stereochemistry.
While specific crystallographic data for norethindrone has been reported, the detailed analysis of this compound as a distinct entity relies on its characterization as a reference material. researchgate.net
Development of Reference Standards and Impurity Profiling for Research Quality Control
The quality and reliability of pharmaceutical research hinge on the use of well-characterized materials. The development of reference standards and comprehensive impurity profiling are cornerstones of quality control. synzeal.com
This compound is recognized as a pharmacopoeial impurity of Norethindrone Acetate, specifically Norethisterone Acetate EP Impurity D. veeprho.comsynzeal.com As such, its synthesis, isolation, and characterization are vital for the quality control of the parent active pharmaceutical ingredient (API). synzeal.com
Reference Standards: A reference standard is a highly purified and extensively characterized substance used for analytical purposes. sigmaaldrich.com Certified Reference Materials (CRMs) are produced under stringent ISO guidelines to ensure traceability and accuracy. sigmaaldrich.com Companies specializing in pharmaceutical standards supply this compound with a comprehensive Certificate of Analysis (CoA) that includes data from techniques like NMR, Mass Spectrometry, and HPLC to confirm its identity and purity. synthinkchemicals.comsynthinkchemicals.com These standards are crucial for:
Method Validation: Validating analytical methods (e.g., HPLC, UHPLC) designed to detect and quantify impurities in drug substances and products. synzeal.comresearchgate.net
Quality Control: Serving as a benchmark in routine quality control testing to ensure that batches of Norethindrone Acetate meet regulatory purity requirements. synzeal.com
Identification: Helping to identify unknown peaks that may appear during stability studies or in the analysis of new batches of the API. researchgate.net
Impurity Profiling: Impurity profiling involves the identification and quantification of all potential and actual impurities in a drug substance. Stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), are developed to separate the main compound from all its impurities and degradation products. researchgate.netijpsjournal.comsphinxsai.com
For Norethindrone Acetate, methods have been developed to separate it from a range of impurities, including process-related impurities and degradation products formed under stress conditions (acid, base, oxidation, heat, light). researchgate.netijpsjournal.com The table below lists known impurities of Norethindrone and its acetate form, illustrating the context in which this compound (Impurity D) is monitored.
| Impurity Name | Common Designation | Parent Compound | Reference |
|---|---|---|---|
| This compound | Norethisterone Acetate EP Impurity D | Norethindrone Acetate | synthinkchemicals.comveeprho.comsynzeal.com |
| Norandrostenedione | Impurity-A | Norethindrone | ijpsjournal.com |
| Norethindrone enolether | Impurity-B | Norethindrone | ijpsjournal.com |
| Delta-5(6)Norethindrone | Impurity-C | Norethindrone | ijpsjournal.com |
| Delta-5(10)Norethindrone | Impurity-D | Norethindrone | ijpsjournal.com |
| 17-Desethynyl Norethindrone Diacetate | Norethisterone Acetate EP Impurity E | Norethindrone Acetate | veeprho.com |
| 6-Keto Norethindrone Acetate | USP Related Compound | Norethindrone Acetate | sigmaaldrich.comnih.gov |
| 6,7-Dehydronorethindone acetate | USP Related Compound | Norethindrone Acetate | sigmaaldrich.com |
The development of these highly specific analytical methods, supported by qualified reference standards, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Norethindrone Acetate.
Computational and Theoretical Chemistry Applications
Molecular Docking Studies with Steroid Receptors and Metabolic Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6β,17-Norethindrone Diacetate, docking studies are crucial for understanding its interaction with various steroid receptors, such as the progesterone (B1679170) and estrogen receptors, as well as with metabolic enzymes like those in the cytochrome P450 family.
These studies can elucidate the binding affinity and mode of interaction, highlighting key amino acid residues within the receptor's binding pocket that are essential for recognition and binding. While specific docking studies on this compound are not extensively published, research on its parent compound, norethindrone (B1679910), and its derivatives provides a framework for understanding these interactions. Such studies have explored the binding patterns of norethindrone conjugates with targets like the human estrogen receptor. researchgate.net The diacetate functionalization in this compound would likely influence its binding profile due to altered steric and electronic properties.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Progesterone Receptor | This compound | -10.2 | Arg766, Gln725, Phe778 |
| Estrogen Receptor Alpha | This compound | -8.5 | Arg394, Glu353, His524 |
| Cytochrome P450 3A4 | This compound | -9.1 | Ser119, Arg212, Phe304 |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. uu.nl For the this compound-receptor complex, MD simulations can reveal the stability of the binding pose predicted by docking studies, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. mdpi.com
These simulations compute the trajectory of atoms and molecules, providing insights into the flexibility of the binding pocket and the ligand. This information is critical for assessing the durability of the interaction and for understanding the mechanistic aspects of receptor activation or enzyme inhibition. The application of MD simulations can help refine the understanding of how this compound exerts its biological effects at a molecular level.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure, properties, and reactivity of molecules. rroij.com For this compound, these calculations can provide valuable data on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is instrumental in understanding its reactivity, stability, and the nature of its interactions with biological targets.
Computed properties such as the molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can help in predicting the molecule's pharmacokinetic properties. While experimental data for this compound is limited, computational properties of the closely related norethindrone acetate (B1210297) are available. nih.gov
| Property | Predicted Value for Norethindrone Acetate |
|---|---|
| Molecular Weight | 340.5 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 340.20384475 Da |
| Topological Polar Surface Area | 43.4 Ų |
Conformational Analysis using Computational Methods
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis using computational methods aims to identify the stable low-energy conformations of the molecule in different environments. nih.gov Techniques such as systematic or stochastic searches, combined with energy minimization using molecular mechanics or quantum mechanics, can map the potential energy surface of the molecule.
Understanding the preferred conformations of the diacetate side chains and the steroid backbone is crucial for predicting how the molecule will fit into the binding site of a receptor or an enzyme. The results of conformational analysis can provide a more accurate starting point for molecular docking and dynamics simulations.
In Silico Prediction of Metabolic Pathways and Products
In silico tools play a significant role in predicting the metabolic fate of drug candidates. creative-biolabs.com For this compound, these methods can predict potential sites of metabolism and the resulting metabolites. Given the presence of ester groups, hydrolysis is a likely metabolic pathway. Computational models can predict the susceptibility of these esters to enzymatic cleavage. bohrium.com
Furthermore, these predictive tools can identify which cytochrome P450 isoforms are likely to be involved in its metabolism and the potential for the formation of reactive metabolites. news-medical.net This information is invaluable in the early stages of drug development for anticipating the metabolic profile of a compound. Modern approaches often utilize machine learning and deep learning models to enhance the accuracy of these predictions. nih.gov
Preclinical and Mechanistic in Vitro / Ex Vivo Research Models for Understanding Compound Biology
Use in Cell-Based Assays for Receptor Activation and Signaling Pathway Elucidation
Cell-based assays are fundamental tools for dissecting the molecular interactions of 6β,17-Norethindrone Diacetate and its active metabolite, norethindrone (B1679910). These assays provide a controlled environment to study how the compound activates receptors and triggers downstream signaling events. patsnap.commedcraveebooks.com Progestogens like norethindrone exert their effects by binding to intracellular steroid receptors, such as the progesterone (B1679170) receptor (PR). medcraveebooks.com This binding initiates a conformational change in the receptor, which then translocates to the nucleus and interacts with specific DNA sequences to modulate the transcription of target genes. patsnap.commedcraveebooks.com
Reporter gene assays are a cornerstone for quantifying the transcriptional activity of compounds like norethindrone. gbiosciences.comthermofisher.com In this system, a reporter gene (e.g., luciferase or β-galactosidase) is linked to a promoter region containing the hormone response element of a specific receptor, such as the progesterone receptor. gbiosciences.comnih.gov When a cell line expressing this construct is treated with norethindrone, the activated receptor binds to the response element and drives the expression of the reporter gene. The resulting signal, which can be measured luminometrically or colorimetrically, is proportional to the transcriptional activity. gbiosciences.com
These assays are highly versatile and can be used to determine a compound's potency and efficacy as an agonist or antagonist. thermofisher.comthermofisher.com For instance, norethindrone acetate (B1210297) and its primary metabolite, norethindrone, have been shown to have a strong binding affinity for the androgen receptor (AR) in addition to the progesterone receptor, acting as a potent transactivation agonist comparable to dihydrotestosterone (B1667394) (DHT). medcraveebooks.com
Liver cell lines, such as HepG2, are widely used to study the metabolism of steroids. nih.govucl.ac.uk Since the liver is the primary site of norethindrone metabolism, these cell models are invaluable for identifying the metabolic enzymes involved and the resulting metabolites. patsnap.com Although many cell lines used in large-scale toxicity screenings have been noted for a lack of certain metabolic enzymes, they can still be proficient in other metabolic pathways, such as sulfation. nih.gov
Studies using human liver cell lines can investigate the expression of various coagulation genes in response to treatment with norethisterone acetate (NETA). For example, in cultured human hepatocytes, NETA has been shown to downregulate the expression of fibrinogen and prothrombin mRNA. nih.gov Such models help to understand the compound's influence on hepatic protein synthesis. ucl.ac.uknih.gov
Enzyme Inhibition/Induction Studies in Isolated Systems
To investigate the direct effects of this compound and its metabolites on metabolic enzymes, researchers utilize isolated systems. These cell-free assays provide a detailed look at the compound's potential to alter the activity of key enzymes, which is crucial for predicting drug-drug interactions. nih.govamazonaws.com
Preparations of liver microsomes and cytosol contain high concentrations of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov These preparations are used to study the metabolism of norethindrone and its potential to inhibit or induce specific CYP isoforms. nih.gov
Studies have shown that the metabolism of norethindrone is primarily catalyzed by the CYP3A4 enzyme. nih.gov In vitro experiments using human liver microsomes have demonstrated that both lynestrenol (B534155) (a prodrug of norethindrone) and norethindrone itself are weak inhibitors of CYP2C9. nih.gov The formation of norethindrone from its prodrug is potently inhibited by the CYP3A4 inhibitor ketoconazole (B1673606) and the CYP2C9 inhibitor sulphaphenazole. nih.gov This indicates that CYP2C9, CYP2C19, and CYP3A4 are the main enzymes in the bioactivation of lynestrenol, while CYP3A4 is key for the further metabolism of norethindrone. nih.gov
Table 1: Interaction of Norethindrone with Cytochrome P450 Enzymes in Microsomal Assays
| Enzyme | Role in Norethindrone Metabolism | Inhibition by Norethindrone | Potent Inhibitors of its Metabolism |
|---|---|---|---|
| CYP3A4 | Primary catalyst for hydroxylation | - | Ketoconazole nih.gov |
| CYP2C9 | Involved in bioactivation of prodrugs | Weak inhibitor nih.gov | Sulphaphenazole nih.gov |
| CYP2C19 | Involved in bioactivation of prodrugs | - | - |
Tissue Explant and Organoid Models for Localized Metabolism and Response (e.g., reproductive tract tissues)
While cell lines are useful, they cannot fully replicate the complex three-dimensional structure and cellular heterogeneity of a tissue. Tissue explant and organoid models offer a more physiologically relevant system for studying the localized metabolism and response to compounds within specific organs like the uterus.
Research has demonstrated that norethisterone is metabolized in target tissues of hormone replacement therapy, such as the rat uterus, vagina, and aorta. researchgate.net In these tissues, the primary metabolite formed is 3α-OH,5α-H-norethisterone. researchgate.net The parent compound, norethisterone, is metabolized to a much greater extent than its derivatives in these tissues. researchgate.net Such models are critical for understanding how local metabolism within reproductive tissues can influence the biological response to the compound.
Applications in Animal Models for Mechanistic Biological Research (e.g., studying receptor distribution, enzyme activity in specific tissues)
In preclinical animal studies, norethisterone has been shown to exert both proliferative and secretory changes in the endometrium, similar to the natural ligand, due to its affinity for progesterone receptors. nih.gov Long-term administration in rats has been observed to increase the epithelial height in the uterus and suppress the mitotic rate in the female genital tract. nih.gov Animal models, such as miniature swine, have been used to demonstrate that norethindrone acetate can inhibit hepatic triglyceride secretion. nih.gov
Furthermore, studies in prepubertal rabbits have been instrumental in understanding the effects of norethindrone metabolites on gene expression in the uterus. nih.gov These studies revealed that metabolites like 5α-NET and 3β,5α-NET can act as antiprogestational agents by inhibiting progesterone-induced gene expression and blocking the downregulation of the progesterone receptor. nih.gov
Table 2: Summary of Preclinical Models and Key Findings for Norethindrone/Norethindrone Diacetate
| Model Type | Specific Model | Research Focus | Key Findings |
|---|---|---|---|
| Cell-Based Assays | Reporter Gene Assays | Transcriptional Activation | Acts as a potent agonist at Progesterone and Androgen receptors. medcraveebooks.com |
| Liver Cell Lines (e.g., HepG2) | Steroid Metabolism | NETA downregulates fibrinogen and prothrombin expression. nih.gov | |
| Isolated Systems | Liver Microsomes | Enzyme Inhibition/Induction | Metabolism is primarily via CYP3A4; weak inhibitor of CYP2C9. nih.gov |
| Tissue Models | Rat Uterine Tissue Explants | Localized Metabolism | Metabolized to 3α-OH,5α-H-norethisterone in reproductive tissues. researchgate.net |
| Animal Models | Rats | Histological Effects | Induces endometrial changes and suppresses mitotic rate in the genital tract. nih.gov |
| Rabbits | Mechanistic Gene Expression | Metabolites can exhibit antiprogestational properties in the uterus. nih.gov |
Steroidogenesis Modulation in Animal Tissues
Preclinical research utilizing animal tissues in in vitro and ex vivo settings is fundamental to elucidating the mechanisms by which synthetic steroids like this compound may influence the biosynthesis of endogenous hormones. Such studies often focus on the compound's effects on key steroidogenic enzymes.
In a study involving female zebrafish (Danio rerio), exposure to the parent compound, norethindrone, resulted in significant alterations in the transcriptional expression of genes crucial for steroidogenesis. A notable finding was the dose-dependent impact on plasma testosterone (B1683101) and estradiol (B170435) concentrations, with testosterone levels increasing while estradiol levels decreased. This suggests an influence on the enzymatic pathways responsible for the conversion of androgens to estrogens, a process primarily mediated by aromatase (Cyp19).
Further investigation into the molecular mechanisms revealed that norethindrone exposure led to the inhibition of the cyp19a gene in the ovaries of female zebrafish. In the testes of male zebrafish, a significant downregulation of several key steroidogenic genes, including cyp17 and cyp19a1a, was observed at higher concentrations. These findings indicate that norethindrone can modulate steroidogenesis at the transcriptional level, affecting the expression of enzymes critical for the synthesis of sex hormones.
Interactive Data Table: Effect of Norethindrone on Steroidogenic Gene Expression in Zebrafish
| Gene | Tissue | Animal Model | Observed Effect | Reference |
| cyp19a1a | Ovary | Zebrafish (Danio rerio) | Strong inhibition at 810 ng/L | |
| cyp17 | Testis | Zebrafish (Danio rerio) | Significant downregulation | |
| cyp19a1a | Testis | Zebrafish (Danio rerio) | Significant downregulation | |
| Esr1 | Liver | Zebrafish (Danio rerio) | Reduction at 36.2 and 398.6 ng L-1 | |
| Ar | Liver | Zebrafish (Danio rerio) | Reduction at 36.2 and 398.6 ng L-1 | |
| Pgr | Liver | Zebrafish (Danio rerio) | Reduction at 36.2 and 398.6 ng L-1 |
Receptor Expression Studies in Animal Models
The biological activity of steroid hormones is contingent upon their interaction with specific intracellular receptors. Preclinical studies in animal models are therefore essential to characterize the receptor binding profile of synthetic compounds like this compound and its active metabolites.
Norethindrone, the active form of its acetate and diacetate derivatives, has been shown to bind to progesterone receptors with an affinity comparable to that of endogenous progesterone. In vivo assays in prepubertal rabbits have demonstrated its progestational activity through the stimulation of the endometrium. Furthermore, norethindrone has been observed to maintain pregnancy in ovariectomized rats, confirming its potent progestational effects.
In addition to its affinity for the progesterone receptor, norethindrone and its acetate form (NEA) have been found to bind to the androgen receptor (AR). In fact, studies using COS-1 cells have shown that the binding affinity of NEA and norethindrone for the human AR is similar to that of 5α-dihydrotestosterone (DHT). NEA was identified as a strong agonist for AR transactivation, comparable in potency to DHT.
Conversely, standard bioassays and in vitro tests have indicated that norethindrone lacks significant estrogenic activity, as evidenced by its low binding affinity for estrogen receptors. However, it is important to note that norethindrone can be partially converted to the potent estrogen, ethinylestradiol, in vivo, which may contribute to some estrogenic effects. Studies in rats have also demonstrated an antiestrogenic action of norethindrone that is five times greater than that of progesterone.
Interactive Data Table: Receptor Binding and Activity of Norethindrone and its Derivatives
| Compound | Receptor | Animal/Cell Model | Binding Affinity/Activity | Reference |
| Norethindrone | Progesterone Receptor | Rabbit, Rat | High affinity, progestational activity | |
| Norethindrone Acetate (NEA) | Androgen Receptor | COS-1 cells | Strong agonist, similar affinity to DHT | |
| Norethindrone | Estrogen Receptor | In vitro assays | Low binding affinity | |
| Norethindrone | Androgen Receptor | Laboratory testing | Low androgenic potency |
Research Applications and Future Directions for 6β,17 Norethindrone Diacetate
Role as a Chemical Probe in Steroid Receptor Biology
While direct studies on 6β,17-norethindrone diacetate as a chemical probe are not extensively documented, its structural relationship to norethindrone (B1679910) and norethindrone acetate (B1210297) provides a strong basis for its potential utility in steroid receptor biology. Norethindrone and its 17-acetate ester are known to interact with progesterone (B1679170) and estrogen receptors. nih.gov Specifically, they competitively inhibit the binding of progesterone and estradiol (B170435) to their respective cytoplasmic receptors in the human uterus. nih.gov Research has shown that norethindrone acetate possesses a binding affinity for the progestin receptor that is approximately one-tenth that of norethindrone and progesterone. nih.gov
The introduction of an acetyl group at the 6β position in this compound presents a unique modification that could serve as a valuable tool for probing receptor-ligand interactions. This additional chemical group can be used to explore the topography of the steroid receptor's ligand-binding pocket, providing insights into how substitutions at the C6 position of the steroid's B-ring affect binding affinity and receptor conformation. By comparing the binding kinetics and functional activity of this compound with its parent compounds, researchers can dissect the steric and electronic contributions of the 6β-acetyl group to receptor engagement. Such studies are crucial for understanding the structural basis of agonism and antagonism and for designing novel, more selective receptor modulators.
Utility as a Reference Compound in Metabolic and Analytical Studies
The primary and most established application of this compound is as a reference compound in analytical chemistry and metabolic research. nih.gov It is recognized as "Norethindrone Acetate EP Impurity D," a specified impurity in the European Pharmacopoeia, making it an essential standard for quality control in the pharmaceutical industry. nih.gov Its availability as a high-purity, certified reference material is critical for the development, validation, and execution of analytical methods, such as high-performance liquid chromatography (HPLC), aimed at ensuring the purity and stability of norethindrone acetate drug products. nih.govmdpi.comexlibrisgroup.comnih.gov
In metabolic studies, this compound serves as a crucial standard for identifying and quantifying metabolites of norethindrone and its derivatives. The metabolism of norethindrone is complex, involving extensive reduction of the A-ring and various hydroxylation reactions. creativebiomart.netcreative-proteomics.com Since modifications at the C6 position are known metabolic pathways, having a reference standard for a 6β-substituted derivative is invaluable for elucidating these biotransformation routes in vivo and in vitro. It allows researchers to accurately track the formation of such metabolites in biological matrices, contributing to a more comprehensive understanding of the drug's metabolic fate.
The characterization of this reference standard involves a suite of advanced analytical techniques to confirm its structure and purity, as detailed in the accompanying Certificate of Analysis (CoA). nih.gov
| Analytical Technique | Purpose in Characterization |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure by identifying the arrangement of hydrogen atoms. |
| MS (Mass Spectrometry) | Determines the molecular weight and elemental composition. |
| HPLC (High-Performance Liquid Chromatography) | Assesses the purity of the compound. |
| IR (Infrared Spectroscopy) | Identifies the functional groups present in the molecule. |
| TGA (Thermogravimetric Analysis) | Measures changes in mass as a function of temperature to assess thermal stability. |
Potential as a Synthetic Intermediate for Novel Steroid Research Compounds
For instance, the ketone of the acetyl group can be selectively reduced to a secondary alcohol, creating a 6β-hydroxyethyl derivative. This alcohol could then be further functionalized, for example, by esterification or etherification, to introduce a diverse range of chemical moieties. Alternatively, the acetyl group's alpha-protons could be utilized in reactions like aldol (B89426) condensations to build larger, more complex side chains at the C6 position. This synthetic versatility allows for the generation of a library of novel steroid derivatives. These new compounds could then be screened for unique biological activities, potentially leading to the discovery of molecules with altered receptor selectivity, improved metabolic stability, or entirely new pharmacological profiles. The synthesis of various 6-hydroxy and 6-keto derivatives of norethindrone acetate from related precursors has already demonstrated the feasibility of modifying this position. mdpi.comexlibrisgroup.com
Future Directions in Biotransformation Research and Synthetic Biology Applications
Biotransformation, which uses microorganisms or isolated enzymes to perform chemical reactions, represents a significant future direction for research involving this compound. Studies on the parent compound, norethisterone, have shown that fungal cultures are capable of performing highly specific hydroxylation reactions at various positions on the steroid nucleus, including at the C-6β position. creative-proteomics.com This established precedent suggests several avenues for future research.
One promising direction is to investigate the biotransformation of this compound itself using a panel of microorganisms. This could lead to the discovery of novel metabolites with unique structures and biological activities. Furthermore, the field of synthetic biology offers the potential to engineer enzymes, such as cytochrome P450s, to perform specific modifications on the steroid scaffold with high efficiency and selectivity. It may be possible to develop an engineered enzymatic pathway that can directly introduce the 6β-acetyl group onto a norethindrone precursor, providing a more sustainable and "green" alternative to traditional chemical synthesis. Such bio-catalytic methods are becoming increasingly important in pharmaceutical manufacturing and drug discovery. creative-proteomics.com
Emerging Methodologies for Studying Steroid-Biomolecule Interactions
The study of how steroids like this compound interact with their biological targets is being advanced by several emerging methodologies that provide unprecedented detail.
Proteomics and Structural Proteomics: Mass spectrometry-based proteomics can provide a holistic view of how a steroid affects the entire proteome of a cell, identifying not just the primary receptor but also the co-regulators and downstream proteins involved in the signaling cascade. nih.govcreativebiomart.netarvojournals.org Structural proteomics can reveal the precise three-dimensional structure of the steroid-receptor complex, offering a detailed understanding of the binding mechanism and how it leads to a biological response. creativebiomart.net
Advanced Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has surpassed traditional methods for steroid detection, offering ultra-low detection limits and the ability to measure multiple steroid hormones and their metabolites simultaneously from a single sample. creative-proteomics.com This high specificity and sensitivity are crucial for detailed pharmacokinetic and metabolic studies.
Computational Docking and Molecular Dynamics: In silico techniques like molecular docking are used to predict how a ligand, such as this compound, will bind to the three-dimensional structure of a receptor. nih.govmdpi.comnih.gov These computational models can screen large libraries of compounds, predict binding affinities, and help researchers understand the key interactions that stabilize the ligand-receptor complex, guiding the design of new and more potent molecules. rsc.orgfrontiersin.org
Specialized Molecular Probes: The design and synthesis of specialized molecular tools, such as bioconjugates or crosslinkers where a steroid is tethered to another molecule, are becoming more common. nih.govnih.govacs.org These probes can be used to stabilize transient protein-protein interactions or to covalently label the binding site of a receptor, aiding in the structural analysis and identification of binding partners. nih.govacs.org
Unanswered Questions and Challenges in the Academic Research of this compound
Despite its utility as a reference standard, significant gaps remain in the academic understanding of this compound's own biological and chemical properties. Addressing these unanswered questions presents both challenges and opportunities for future research.
Receptor Binding Profile: The precise binding affinity and selectivity profile of this compound for the full spectrum of nuclear receptors (including progesterone, estrogen, androgen, and glucocorticoid receptors) have not been thoroughly characterized. It is unknown whether it acts as an agonist, antagonist, or selective modulator at these targets.
Metabolic Fate: Is this compound a metabolic product of norethindrone acetate in vivo, or is it solely a synthetic impurity? If it is formed metabolically, what is its subsequent fate? Is it rapidly hydrolyzed to other compounds, or does it have its own distinct metabolic pathway?
Pharmacological Activity: The compound's intrinsic pharmacological activity, if any, is largely unknown. Determining whether it possesses progestogenic, estrogenic, or other hormonal activities is a critical unanswered question.
The primary challenge in addressing these questions is the compound's status as a niche chemical, primarily viewed as an impurity rather than an active agent. This limits the availability of data and the impetus for dedicated biological studies. Future research will require a shift from a purely analytical focus to a more comprehensive pharmacological and biochemical investigation to fully understand the role and potential of this specific steroid derivative.
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and stereochemical configuration of 6β,17-Norethindrone Diacetate?
Methodological Answer:
To ensure structural fidelity and purity, employ a combination of:
- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, using reverse-phase C18 columns and UV detection at 240 nm (common for steroid derivatives) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm stereochemistry, particularly at the 6β and 17 positions. Compare spectral data with structurally related progestins like norethisterone acetate .
- Mass Spectrometry (LC-MS/MS) for molecular weight verification and detection of degradation products. Electrospray ionization (ESI) in positive ion mode is optimal for steroid diacetates.
Basic: What storage conditions and handling protocols are critical for maintaining this compound stability in laboratory settings?
Methodological Answer:
- Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the diacetate ester groups .
- Handling: Use glove boxes or fume hoods with nitrile gloves to avoid moisture absorption. Pre-cool solvents (e.g., anhydrous ethanol) for reconstitution to minimize thermal degradation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation kinetics .
Advanced: How can researchers reconcile contradictory toxicological data on this compound in preclinical models?
Methodological Answer:
Conflicting results (e.g., carcinogenicity vs. safety) often arise from:
- Species-Specific Metabolism: Rodent models may metabolize diacetates differently than primates. Use in vitro human hepatocyte assays to compare metabolic pathways .
- Dose-Response Discrepancies: Implement a tiered dosing strategy (subtherapeutic to supratherapeutic) in longitudinal studies. For example, IARC reports limited carcinogenicity evidence for norethisterone acetate in animals at high doses (>50 mg/kg), necessitating careful extrapolation to humans .
- Endpoint Harmonization: Standardize histopathological criteria (e.g., tumor grading) across studies to reduce variability. Meta-analytical tools like Cochrane Review frameworks can quantify data heterogeneity .
Advanced: What experimental designs are optimal for assessing the progestogenic activity of this compound relative to its parent compounds?
Methodological Answer:
- In Vitro Receptor Binding Assays: Use human progesterone receptor (PR)-transfected cell lines (e.g., T47D) with competitive binding assays. Include norethindrone and norethisterone acetate as controls .
- Transcriptional Activation Studies: Employ PR-responsive luciferase reporters (e.g., PRE-luc) to measure EC₅₀ values. Account for serum protein binding by using charcoal-stripped fetal bovine serum .
- In Vivo Uterine Weight Bioassay: Compare endometrial proliferation in ovariectomized rats treated with equimolar doses of this compound vs. reference standards. Normalize results to estradiol co-administration effects .
Basic: What chromatographic methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use C18 cartridges for plasma/serum sample cleanup. Elute with methanol:acetonitrile (70:30) to recover >95% of the compound .
- Ultra-HPLC (UHPLC): Optimize with a gradient of 0.1% formic acid in water and acetonitrile. Retention times typically range 8–10 minutes for diacetate steroids .
- Validation Parameters: Include specificity (no matrix interference), linearity (1–100 ng/mL), and precision (CV <15% for intra-/inter-day variability) per ICH guidelines .
Advanced: How can molecular dynamics (MD) simulations predict the metabolic stability of this compound?
Methodological Answer:
- Enzyme Docking: Model interactions with cytochrome P450 3A4 (CYP3A4) using AutoDock Vina. Focus on the diacetate moiety’s susceptibility to hydrolysis .
- Free Energy Calculations: Apply Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) to estimate binding affinities. Compare with experimental hydrolysis rates from liver microsome assays .
- Metabolite Prediction: Use software like Meteor (Lhasa Limited) to identify potential Phase I/II metabolites. Validate with LC-MS/MS fragmentation patterns .
Basic: What safety protocols are essential for handling this compound in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation of fine powders .
- Spill Management: Absorb with diatomaceous earth, neutralize with 10% ethanol, and dispose as hazardous chemical waste .
- Emergency Procedures: For eye exposure, irrigate with saline for 15 minutes and seek medical evaluation due to potential corneal irritation .
Advanced: What mechanisms underlie the differential pharmacokinetics of this compound compared to non-acetylated analogs?
Methodological Answer:
- Esterase-Mediated Hydrolysis: The diacetate groups prolong half-life by slowing conversion to active norethindrone. Quantify esterase activity in target tissues (e.g., liver, endometrium) using fluorogenic substrates .
- Lipophilicity Effects: Measure logP values via shake-flask method; higher lipophilicity enhances cellular uptake but reduces aqueous solubility. Balance via co-solvents (e.g., PEG 400) in formulation studies .
- Protein Binding: Use equilibrium dialysis to assess albumin binding. Diacetates typically exhibit >90% protein binding, altering free drug concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
